Cas no 545423-59-4 (O-2-(quinolin-7-yl)ethylhydroxylamine)

O-2-(quinolin-7-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- 545423-59-4
- o-[2-(quinolin-7-yl)ethyl]hydroxylamine
- EN300-1867083
- O-2-(quinolin-7-yl)ethylhydroxylamine
-
- インチ: 1S/C11H12N2O/c12-14-7-5-9-3-4-10-2-1-6-13-11(10)8-9/h1-4,6,8H,5,7,12H2
- InChIKey: JYBZAYJFLROUOI-UHFFFAOYSA-N
- ほほえんだ: O(CCC1C=CC2=CC=CN=C2C=1)N
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
O-2-(quinolin-7-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867083-0.1g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1867083-1.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1867083-10.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1867083-0.25g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1867083-0.5g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1867083-0.05g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1867083-10g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1867083-1g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1867083-5.0g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1867083-2.5g |
O-[2-(quinolin-7-yl)ethyl]hydroxylamine |
545423-59-4 | 2.5g |
$2295.0 | 2023-09-18 |
O-2-(quinolin-7-yl)ethylhydroxylamine 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
O-2-(quinolin-7-yl)ethylhydroxylamineに関する追加情報
Introduction to O-2-(quinolin-7-yl)ethylhydroxylamine (CAS No. 545423-59-4)
O-2-(quinolin-7-yl)ethylhydroxylamine, a compound with the chemical identifier CAS No. 545423-59-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
The compound's structure consists of a hydroxylamine moiety linked to an ethyl group, which is further connected to a quinoline ring system. Specifically, the quinoline ring is substituted at the 7-position, introducing a distinct electronic and steric environment that influences the compound's reactivity and biological activity. This structural arrangement has been strategically designed to enhance interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in quinoline derivatives due to their diverse pharmacological properties. Quinolines have a long history of use in medicine, with several well-known drugs derived from this class of compounds. Among these, O-2-(quinolin-7-yl)ethylhydroxylamine stands out for its potential in modulating various biological pathways. Specifically, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression.
One of the most compelling aspects of O-2-(quinolin-7-yl)ethylhydroxylamine is its ability to interact with multiple targets within biological systems. This polypharmacological approach has become increasingly popular in drug discovery, as it allows for the development of more effective therapies with fewer side effects. By simultaneously modulating several pathways, this compound may offer a synergistic effect that enhances its therapeutic potential.
Recent research has also highlighted the compound's potential in treating neurological disorders. Studies have shown that quinoline derivatives can cross the blood-brain barrier, making them suitable for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydroxylamine group in O-2-(quinolin-7-yl)ethylhydroxylamine may further contribute to its ability to interact with neural receptors, potentially leading to novel treatments for these debilitating conditions.
The synthesis of O-2-(quinolin-7-yl)ethylhydroxylamine involves a series of well-defined chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of the quinoline core, followed by functionalization at the 7-position to introduce the desired substitution pattern. The subsequent coupling of the hydroxylamine moiety to an ethyl group requires precise control over reaction conditions to ensure high yield and purity.
In terms of pharmacokinetics, O-2-(quinolin-7-yl)ethylhydroxylamine has shown promising properties in preclinical studies. The molecule exhibits good solubility in both aqueous and lipid environments, which is crucial for its absorption and distribution within the body. Additionally, preliminary data suggest that it has a reasonable half-life, allowing for sustained therapeutic effects over an extended period.
The safety profile of O-2-(quinolin-7-yl)ethylhydroxylamine is another area of interest. While further studies are needed to fully characterize its toxicity and side effects, initial assessments indicate that it is well-tolerated at relevant doses. This is particularly important for drug candidates that are intended for long-term use or treatment of chronic conditions.
One of the key challenges in developing new drugs is overcoming resistance mechanisms that can limit their effectiveness. O-2-(quinolin-7-yl)ethylhydroxylamine has shown promise in addressing this issue by targeting multiple pathways involved in drug resistance. By inhibiting key enzymes and receptors that contribute to resistance, this compound may help overcome limitations associated with existing therapies.
The future direction of research on O-2-(quinolin-7-yl)ethylhydroxylamine is multifaceted. Scientists are exploring various modifications to optimize its pharmacological properties further. Additionally, efforts are underway to develop novel formulations that enhance its delivery and bioavailability. These advancements could pave the way for more effective treatments across a range of diseases.
In conclusion, O-2-(quinolin-7-yl)ethylhydroxylamine (CAS No. 545423-59-4) represents a significant advancement in pharmaceutical chemistry with potential applications in drug development and medicinal chemistry. Its unique structure and functional properties make it a promising candidate for treating various diseases, including neurological disorders and cancer. As research continues to uncover new insights into its mechanisms of action, this compound holds great promise for improving patient outcomes.
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